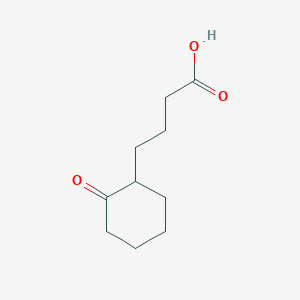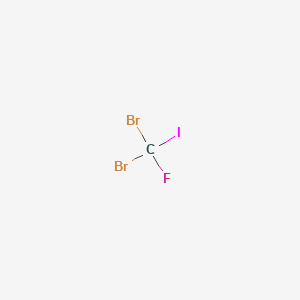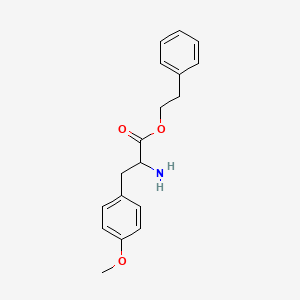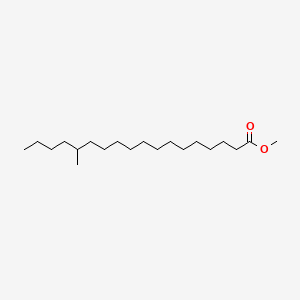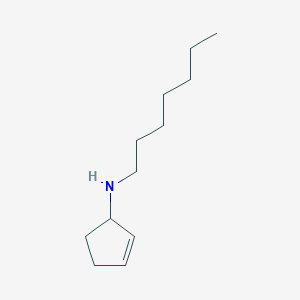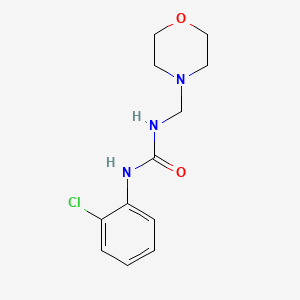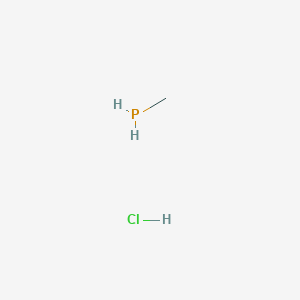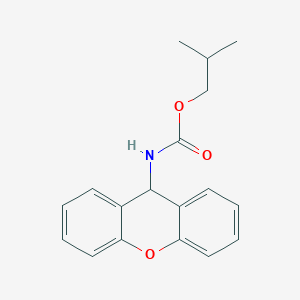
2-Methylpropyl 9h-xanthen-9-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a carbamate group attached to it. The xanthene core is known for its fluorescence properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-Methylpropyl 9h-xanthen-9-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic ring of the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
科学的研究の応用
2-Methylpropyl 9h-xanthen-9-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to fluoresce.
Industry: Utilized in the development of fluorescent dyes and pigments.
作用機序
The mechanism of action of 2-Methylpropyl 9h-xanthen-9-ylcarbamate is primarily based on its fluorescence properties. The xanthene core absorbs light at specific wavelengths and emits light at a different wavelength, making it useful as a fluorescent probe. The carbamate group can interact with various biological molecules, enhancing its utility in biological and medical applications.
類似化合物との比較
Similar Compounds
Xanthone: The parent compound of the xanthene family, known for its biological activities.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Rhodamine: Another fluorescent dye with structural similarities to xanthene derivatives.
Uniqueness
2-Methylpropyl 9h-xanthen-9-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and potential applications in various fields. Its ability to form stable carbamate linkages makes it a valuable compound for developing new fluorescent probes and dyes.
特性
CAS番号 |
6319-56-8 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
2-methylpropyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)11-21-18(20)19-17-13-7-3-5-9-15(13)22-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
InChIキー |
FUWGNCXUBXBIJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
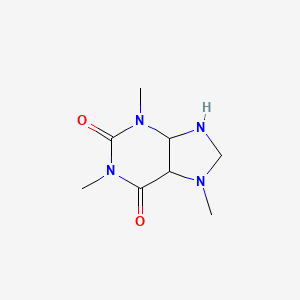
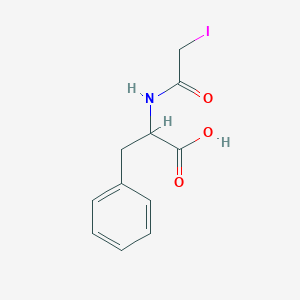
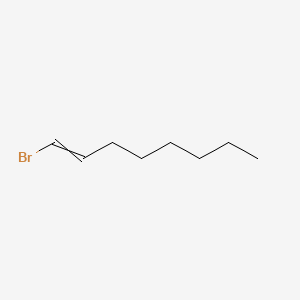
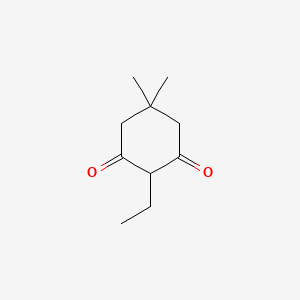
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)
